molecular formula C9H10ClNO2 B3308859 Ethyl 4-(chloromethyl)nicotinate CAS No. 94015-09-5

Ethyl 4-(chloromethyl)nicotinate

Cat. No.: B3308859
CAS No.: 94015-09-5
M. Wt: 199.63 g/mol
InChI Key: NVIQUWRYVPUNHR-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)nicotinate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of nicotinic acid, where the ethyl ester group is attached to the carboxyl group, and a chloromethyl group is attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(chloromethyl)nicotinate can be synthesized through several methods. One common approach involves the chloromethylation of ethyl nicotinate. This reaction typically uses chloromethyl methyl ether (CMME) or paraformaldehyde with hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(chloromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-(chloromethyl)nicotinate involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s effects on molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes by interacting with key enzymes and receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-(chloromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIQUWRYVPUNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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